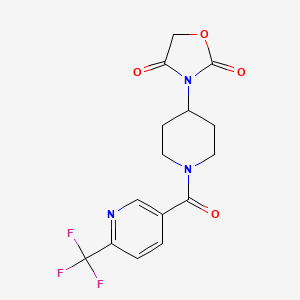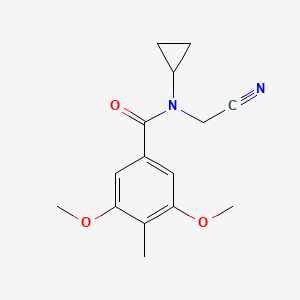
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide, also known as CT-3, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. CT-3 belongs to the family of synthetic cannabinoids, which are compounds that mimic the effects of natural cannabinoids found in the cannabis plant. In
作用機序
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide acts on the endocannabinoid system, which is a complex signaling system that regulates a variety of physiological processes, including pain, inflammation, and immune function. This compound binds to cannabinoid receptors, which are located throughout the body, including in the brain, immune system, and peripheral tissues. By binding to these receptors, this compound can modulate the activity of the endocannabinoid system, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to reduce pain by modulating the activity of pain receptors in the nervous system. Additionally, this compound has been shown to have neuroprotective effects, which may make it useful for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide is that it is a synthetic compound, which means that it can be produced in a consistent and reproducible manner. This makes it useful for laboratory experiments, where consistency and reproducibility are important. Additionally, this compound has been shown to have a good safety profile, with minimal side effects reported in animal studies. However, one limitation of this compound is that it is a synthetic compound, which means that it may not fully replicate the effects of natural cannabinoids found in the cannabis plant.
将来の方向性
There are several future directions for the study of N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. One area of research is the development of more selective cannabinoid receptor agonists, which may have fewer side effects than non-selective agonists like this compound. Additionally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and the body as a whole. Finally, this compound may have potential applications in the treatment of a variety of diseases, including multiple sclerosis, neuropathic pain, and neurodegenerative diseases. Further research is needed to explore these potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. This compound acts on the endocannabinoid system, leading to its anti-inflammatory, analgesic, and neuroprotective effects. This compound has been studied in animal models of multiple sclerosis and neuropathic pain, where it has shown promise as a potential therapeutic agent. Future research is needed to explore the potential therapeutic applications of this compound and to develop more selective cannabinoid receptor agonists.
合成法
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide can be synthesized through a multistep process. The first step involves the reaction of 3,5-dimethoxy-4-methylbenzoyl chloride with cyclopropylamine to yield N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide. The second step involves the reaction of N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide with cyanomethyl magnesium bromide to yield this compound.
科学的研究の応用
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. This compound has been studied in animal models of multiple sclerosis, where it has been shown to reduce inflammation and improve motor function. This compound has also been studied in animal models of neuropathic pain, where it has been shown to reduce pain and improve quality of life.
特性
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-3,5-dimethoxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-13(19-2)8-11(9-14(10)20-3)15(18)17(7-6-16)12-4-5-12/h8-9,12H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAMWCHYOYTOJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)N(CC#N)C2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

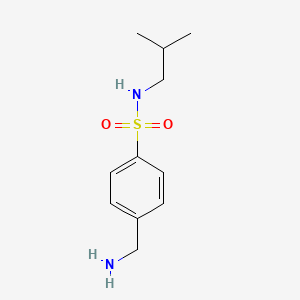

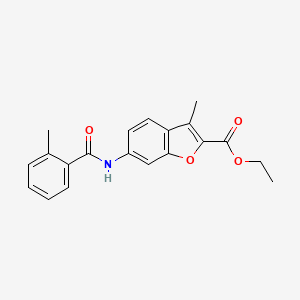
![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)
![2-{2-Oxo-1-oxa-4-thiaspiro[4.4]nonan-3-yl}acetic acid](/img/structure/B2653224.png)
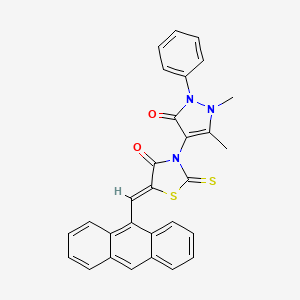
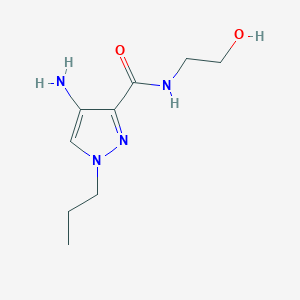
![[6-Fluoro-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2653228.png)
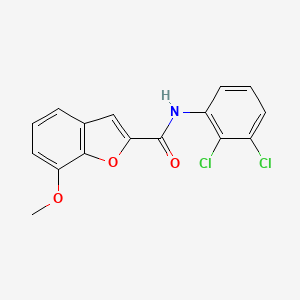
![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)
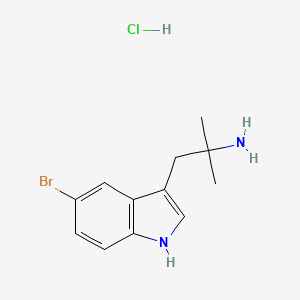

![9-(2,3-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653236.png)
